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Compound of Interest

2-Methoxy-3-methylphenylboronic
Compound Name: o
aci

cat. No.: B1323003

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) data for 2-Methoxy-3-methylphenylboronic acid. Due to the absence of
publicly available experimental NMR spectra for this specific compound, this guide presents
predicted *H and 3C NMR data based on the analysis of structurally similar compounds and
established principles of NMR spectroscopy. This document is intended for researchers,
scientists, and professionals in the field of drug development who require an in-depth
understanding of the spectroscopic properties of this molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (d) in parts per million (ppm),
multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methoxy-3-methylphenylboronic
acid. These predictions are based on data from analogous compounds such as 2-
methoxyphenylboronic acid and 4-methoxy-2-methylphenylboronic acid.

Table 1: Predicted *H NMR Data
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Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Integration
(3, ppm) Hz)
Ar-H (ortho to -
72-7.4 d 7-8 1H
B(OH)z2)
Ar-H (para to -
6.8-7.0 t 7-8 1H
B(OH)2)
Ar-H (ortho to -
6.7-6.9 d 7-8 1H
OCHs3)
-OCHs 3.8-40 S - 3H
-CHs 22-24 S - 3H
-B(OH)2 45-55 s (broad) - 2H

Table 2: Predicted 3C NMR Data

Carbon Atom Predicted Chemical Shift (8, ppm)
C-B 130 - 135

C-OCHs 155 - 160

C-CHs 135 - 140

C-H (ortho to -B(OH)z2) 130 - 135

C-H (para to -B(OH)z2) 115-120

C-H (ortho to -OCHs) 110-115

-OCHs 55-60

-CHs 15-20

Experimental Protocols
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A general methodology for the acquisition of NMR spectra for phenylboronic acids is outlined
below. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation:

» Dissolution: Approximately 5-10 mg of the 2-Methoxy-3-methylphenylboronic acid sample
is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIz, DMSO-ds, or D20). The
choice of solvent can affect the chemical shifts, particularly for the labile -B(OH)z protons.

 Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS),
is added to the solution to provide a reference peak at O ppm.

e Transfer: The solution is transferred to a 5 mm NMR tube.
NMR Data Acquisition:

e Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR
spectrometer.

e 1HNMR:
o The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
o A standard one-pulse sequence is used to acquire the *H NMR spectrum.

o Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-
2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are
accumulated to achieve a good signal-to-noise ratio.

o BC NMR:

o A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the 13C
NMR spectrum.

o The spectral width is typically set to 200-250 ppm.

o Alonger relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or
more) are generally required due to the lower natural abundance and smaller
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gyromagnetic ratio of the 3C nucleus.
Data Processing:

o Fourier Transformation: The acquired free induction decay (FID) is converted into a
frequency-domain spectrum via Fourier transformation.

e Phasing and Baseline Correction: The spectrum is manually or automatically phased and the
baseline is corrected to ensure accurate integration.

o Referencing: The chemical shifts are referenced to the internal standard (TMS at O ppm).

 Integration and Peak Picking: The integrated areas of the signals are determined to quantify
the relative number of protons, and the chemical shifts of the peaks are recorded.

Visualizations
Chemical Structure:

The following diagram illustrates the chemical structure of 2-Methoxy-3-methylphenylboronic
acid.

Caption: Chemical structure of 2-Methoxy-3-methylphenylboronic acid.
NMR Experimental Workflow:

The diagram below outlines the typical workflow for an NMR experiment, from sample
preparation to data analysis.

Sample Preparation Data Acquisition Data Processing & Analysis

Dissolve Sample Add Internal Transfer to Insert Sample into Tune and Shim Acquire FID Data Fourier Transform Phase and Baseline Reference Spectrum Peak Picking,
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Caption: General workflow for an NMR experiment.

 To cite this document: BenchChem. [Technical Guide: NMR Data of 2-Methoxy-3-
methylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323003#2-methoxy-3-methylphenylboronic-acid-
nmr-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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